(2-(Tetrahydro-2H-pyran-4-yl)cyclopropyl)boronic acid
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Overview
Description
(2-(Tetrahydro-2H-pyran-4-yl)cyclopropyl)boronic acid is a boronic acid derivative that features a cyclopropyl group attached to a tetrahydro-2H-pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Tetrahydro-2H-pyran-4-yl)cyclopropyl)boronic acid typically involves the formation of the cyclopropyl and tetrahydro-2H-pyran moieties followed by their coupling with a boronic acid group. One common method involves the hydroalkoxylation of γ- and δ-hydroxy olefins using platinum catalysts . Another approach is the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature to yield tetrahydropyran derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
(2-(Tetrahydro-2H-pyran-4-yl)cyclopropyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The cyclopropyl and tetrahydro-2H-pyran rings can be reduced under specific conditions.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) in the presence of aryl halides.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Reduced forms of the cyclopropyl and tetrahydro-2H-pyran rings.
Substitution: Various biaryl compounds through Suzuki-Miyaura coupling.
Scientific Research Applications
(2-(Tetrahydro-2H-pyran-4-yl)cyclopropyl)boronic acid has several applications in scientific research:
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (2-(Tetrahydro-2H-pyran-4-yl)cyclopropyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications .
Comparison with Similar Compounds
Similar Compounds
(2-(Tetrahydro-2H-pyran-4-yl)cyclobutanol): Similar in structure but with a cyclobutanol group instead of a cyclopropyl group.
Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate: Contains a tetrahydro-2H-pyran ring but with an ethyl acetate group.
Properties
Molecular Formula |
C8H15BO3 |
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Molecular Weight |
170.02 g/mol |
IUPAC Name |
[2-(oxan-4-yl)cyclopropyl]boronic acid |
InChI |
InChI=1S/C8H15BO3/c10-9(11)8-5-7(8)6-1-3-12-4-2-6/h6-8,10-11H,1-5H2 |
InChI Key |
KTRAAZDQUKSSMY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1CC1C2CCOCC2)(O)O |
Origin of Product |
United States |
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